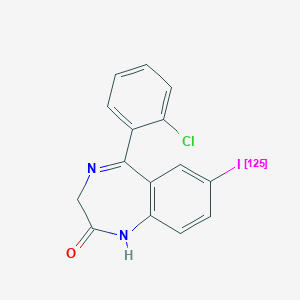
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and seizures.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the binding to the benzodiazepine receptor, which is a type of GABA-A receptor. This binding enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- are similar to other benzodiazepines. This compound enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in lab experiments has several advantages. This compound has high affinity and specificity for the benzodiazepine receptor, which makes it an ideal radioligand for imaging studies. It also has a long half-life, which allows for longer imaging sessions. However, the use of radioisotopes requires specialized equipment and safety precautions, which can limit the accessibility of this compound for lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in scientific research. One potential application is in the study of the GABA-A receptor and its role in neurological disorders such as anxiety, depression, and epilepsy. Another potential application is in the development of new benzodiazepine drugs with improved efficacy and reduced side effects. Additionally, the use of this compound in combination with other imaging techniques such as MRI and PET could provide a more comprehensive understanding of the central nervous system.
In conclusion, 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has significant potential in scientific research for its therapeutic applications. Its high affinity and specificity for the benzodiazepine receptor make it an ideal radioligand for imaging studies of the central nervous system. Further research in this area could lead to the development of new benzodiazepine drugs with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate, followed by the reaction with iodine monochloride. This reaction yields the desired compound with a radioisotope of iodine-125.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- has been extensively used in scientific research for its potential therapeutic applications. This compound is used in the development of radioligands for imaging studies of the central nervous system. It has been found to bind with high affinity to the benzodiazepine receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound is also used in the study of the GABA-A receptor, which is the primary target of benzodiazepines.
Eigenschaften
CAS-Nummer |
106077-19-4 |
|---|---|
Produktname |
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- |
Molekularformel |
C15H10ClIN2O |
Molekulargewicht |
394.61 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)/i17-2 |
InChI-Schlüssel |
NKIAKMOTSXTHII-QZIRHQCUSA-N |
Isomerische SMILES |
C1C(=O)NC2=C(C=C(C=C2)[125I])C(=N1)C3=CC=CC=C3Cl |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Synonyme |
7-iodoclonazepam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
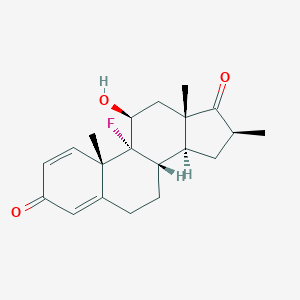
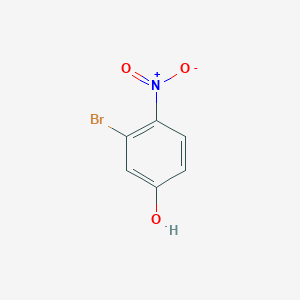

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
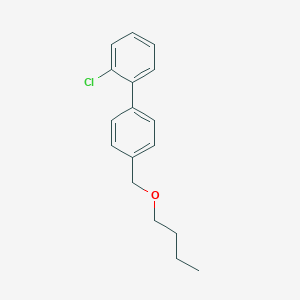
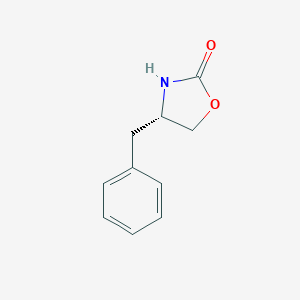



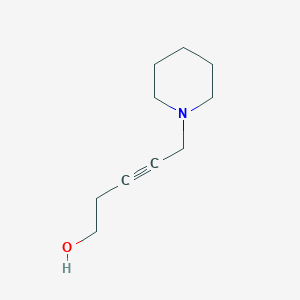
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)